molecular formula C13H15NO3 B12040577 4-(2-Isopropylanilino)-4-oxo-2-butenoic acid CAS No. 355811-73-3

4-(2-Isopropylanilino)-4-oxo-2-butenoic acid

Cat. No.: B12040577
CAS No.: 355811-73-3
M. Wt: 233.26 g/mol
InChI Key: JAIFLOKONOVSRR-FPLPWBNLSA-N
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Description

4-(2-Isopropylanilino)-4-oxo-2-butenoic acid is an organic compound that features a unique structure combining an aniline derivative with a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Isopropylanilino)-4-oxo-2-butenoic acid typically involves the reaction of 2-isopropylaniline with maleic anhydride under controlled conditions. The reaction proceeds through nucleophilic addition followed by cyclization to form the desired product. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-(2-Isopropylanilino)-4-oxo-2-butenoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Isopropylanilino)-4-oxo-2-butenoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(2-Isopropylanilino)-4-oxo-2-butenoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Isopropylanilino)acetic acid
  • 4-(2-Isopropylanilino)benzoic acid
  • 4-(2-Isopropylanilino)phenylacetic acid

Uniqueness

4-(2-Isopropylanilino)-4-oxo-2-butenoic acid is unique due to its combination of an aniline derivative with a butenoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

CAS No.

355811-73-3

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

(Z)-4-oxo-4-(2-propan-2-ylanilino)but-2-enoic acid

InChI

InChI=1S/C13H15NO3/c1-9(2)10-5-3-4-6-11(10)14-12(15)7-8-13(16)17/h3-9H,1-2H3,(H,14,15)(H,16,17)/b8-7-

InChI Key

JAIFLOKONOVSRR-FPLPWBNLSA-N

Isomeric SMILES

CC(C)C1=CC=CC=C1NC(=O)/C=C\C(=O)O

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C=CC(=O)O

Origin of Product

United States

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